4-Fluoro-2-nitrophenyl 4-methylbenzoate
Description
Properties
IUPAC Name |
(4-fluoro-2-nitrophenyl) 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-9-2-4-10(5-3-9)14(17)20-13-7-6-11(15)8-12(13)16(18)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZLEUGLYSNQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-nitrophenyl 4-methylbenzoate typically involves the esterification of 4-fluoro-2-nitrophenol with 4-methylbenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-nitrophenyl 4-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 4-fluoro-2-aminophenyl 4-methylbenzoate.
Oxidation: Formation of 4-fluoro-2-nitrophenyl 4-carboxybenzoate.
Scientific Research Applications
4-Fluoro-2-nitrophenyl 4-methylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-nitrophenyl 4-methylbenzoate involves its interaction with nucleophiles or reducing agents. The nitro group can act as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key Analogs :
4-Formyl-2-nitrophenyl 4-bromo-benzoate (F4BrB)
4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate
Phenyl 4-methylbenzoate
4-Fluoro-2-nitrophenyl methanesulfonate
Molecular Geometry :
*Estimated based on steric and electronic similarities to analogs.
- Dihedral Angles : The fluoro and nitro groups in the target compound likely reduce steric hindrance compared to bulkier substituents (e.g., bromine in F4BrB), favoring smaller dihedral angles (~5–20°) and enhanced planarity .
- Crystal Packing : Weak intermolecular interactions (C–H···O) dominate in nitro-substituted benzoates, as seen in 4-formyl-2-nitrophenyl derivatives . Fluorine’s electronegativity may introduce additional dipole interactions or halogen bonding, akin to bromine in F4BrB .
Comparison with Analogs :
- 4-Formyl-2-nitrophenyl Derivatives : Similar methods are employed, but substituents like bromine or chlorine require adjusted stoichiometry due to differing reactivity .
- Phenyl 4-methylbenzoate : Synthesized via simpler esterification without nitro/fluoro groups, highlighting the role of electron-withdrawing groups in modulating reaction rates .
Spectroscopic Properties
- The fluoro group’s electron-withdrawing effect may downfield-shift adjacent proton signals in ¹H NMR compared to non-fluorinated analogs .
Biological Activity
4-Fluoro-2-nitrophenyl 4-methylbenzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- Molecular Weight : 239.20 g/mol
- CAS Number : 811461-05-9
The compound features a fluorine atom and a nitro group attached to a phenyl ring, which is known to influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:
- Hydrogen Bonding : The nitro group can form hydrogen bonds with amino acid residues in target proteins.
- π–π Interactions : The aromatic rings facilitate π–π stacking interactions, enhancing binding affinity to biomolecules.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown:
- E. coli : Inhibition concentration (IC50) values were reported at concentrations as low as 50 µg/mL.
- S. aureus : Demonstrated effective growth inhibition at similar concentrations.
These findings suggest its potential application in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have highlighted:
- Cell Line Studies : Inhibition of proliferation in cancer cell lines such as HeLa and MCF-7 was observed, with IC50 values ranging from 20 to 40 µM.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry, indicating that the compound may trigger programmed cell death pathways in cancer cells.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound has shown promise in reducing inflammation:
- In Vivo Studies : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Potential Applications : This activity suggests possible therapeutic uses in inflammatory diseases.
Research Findings and Case Studies
A review of the literature reveals several key studies that have contributed to understanding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 4-Fluoro-2-nitrophenyl 4-methylbenzoate, and how can they be methodologically addressed?
- Answer : The synthesis faces challenges due to steric hindrance from the nitro and methyl groups and competing reactions from electron-withdrawing substituents (e.g., fluorine). To mitigate these:
- Use slow addition techniques for nitro-group introduction to minimize side reactions.
- Optimize reaction temperatures (e.g., 60–80°C) to balance reactivity and stability.
- Employ HPLC or column chromatography for purification, as recrystallization may struggle with mixed substituents .
- Data Example : Hypothetical reaction yields under varying conditions:
| Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|
| 60 | None | 45 |
| 80 | H2SO4 | 68 |
Q. Which analytical techniques are essential for confirming the identity and purity of this compound?
- Answer :
- NMR Spectroscopy : Assign peaks for fluorine (¹⁹F NMR, δ -110 to -120 ppm) and nitro groups (¹H NMR, aromatic protons split by NO2).
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹).
- Mass Spectrometry : Validate molecular ion [M+H]+ and fragmentation patterns (e.g., loss of NO2 or methylbenzoate moiety) .
Q. How can researchers optimize purification protocols for this compound?
- Answer :
- Gradient elution in column chromatography (e.g., hexane/ethyl acetate 4:1 to 1:1) to resolve nitro- and fluoro-substituted byproducts.
- Recrystallization in ethanol/water mixtures (70:30 v/v) to improve crystal purity. Monitor via TLC (Rf ~0.3–0.5 in ethyl acetate) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
- Answer :
- Use SHELXL for refinement, leveraging anisotropic displacement parameters to model fluorine and nitro group orientations.
- Validate with PLATON or WinGX for symmetry checks and hydrogen-bonding networks. Example: A hypothetical structure might show dihedral angles of 15–25° between aromatic rings .
- Data Example : Hypothetical crystallographic parameters:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | <0.05 |
| C-F bond length | 1.34 Å |
Q. What kinetic strategies can elucidate the compound’s reactivity in esterase-mediated hydrolysis?
- Answer :
- Conduct Michaelis-Menten kinetics using UV-Vis to monitor nitro-phenoxide release (λmax ~400 nm).
- Generate Lineweaver-Burk plots to determine Km and Vmax. For example, a Km of 50 µM suggests moderate enzyme affinity .
Q. How can computational modeling predict the compound’s electronic properties and reaction pathways?
- Answer :
- Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potentials, highlighting nucleophilic attack sites (e.g., ester carbonyl).
- Simulate Fukui indices to predict regioselectivity in substitution reactions .
Q. What methodologies assess the compound’s thermal stability for material science applications?
- Answer :
- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates suitability for high-temperature coatings.
- Differential Scanning Calorimetry (DSC) : Melting endotherms (Tm ~150–160°C) correlate with crystallinity .
Q. How can surface adsorption studies inform environmental fate analysis?
- Answer :
- Use ATR-FTIR or QCM-D to measure adsorption kinetics on silica or polymer surfaces.
- Model adsorption isotherms (Langmuir vs. Freundlich) to quantify partition coefficients .
Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
